2-(p-Tolyl)-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid
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Overview
Description
2-(p-Tolyl)-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with amidines under acidic or basic conditions.
Introduction of the p-tolyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Attachment of the trifluoroethoxy group: This can be done through nucleophilic substitution reactions using trifluoroethanol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(p-Tolyl)-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroethanol with a suitable leaving group in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(p-Tolyl)pyrimidine-4-carboxylic acid: Lacks the trifluoroethoxy group, which might affect its reactivity and binding properties.
6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid: Lacks the p-tolyl group, which could influence its chemical and biological activity.
Uniqueness
2-(p-Tolyl)-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid is unique due to the presence of both the p-tolyl and trifluoroethoxy groups, which can confer distinct chemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C14H11F3N2O3 |
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Molecular Weight |
312.24 g/mol |
IUPAC Name |
2-(4-methylphenyl)-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C14H11F3N2O3/c1-8-2-4-9(5-3-8)12-18-10(13(20)21)6-11(19-12)22-7-14(15,16)17/h2-6H,7H2,1H3,(H,20,21) |
InChI Key |
FVDHRXDFAZUZPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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